N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . It is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . The optimal conditions for peptide cleavage and auxiliary removal were obtained .Molecular Structure Analysis
The molecular structure of N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide is complex, with multiple functional groups. It includes a tert-butoxycarbonyl (Boc) group, an ethoxyphenyl group, and a glycinamide group.Chemical Reactions Analysis
N-Boc-N-(2-(tritylthio)ethoxy)glycine has been used in the synthesis of seven ubiquitinated histone and Tau peptides bearing various modifications . Cys residues were well tolerated and did not require orthogonal protection . The structural integrity and folding of the synthesized ubiquitinated peptides were confirmed by enzymatic deubiquitination of a fluorescently labeled ubiquitin conjugate .Scientific Research Applications
- Application : tert-Butanesulfinamide has emerged as a gold standard over the last two decades. It mediates asymmetric N-heterocycle synthesis via sulfinimines, enabling access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically applicable molecules .
- Use Case : tert-Butanesulfinamide is employed in the synthesis of 4-sulfonyliminopiperidine, which can react with benzyl Grignard reagents to form an important pharmaceutical building block, 4-benzyl-4-aminopiperidine .
- Application : tert-Butanesulfinamide acts as an auxiliary in the asymmetric synthesis of cetirizine, a potent antihistamine. Starting from p-chlorobenzaldehyde and phenylmagnesium bromide, this method yields a more effective form of cetirizine compared to the racemic mixture .
- Method : tert-Butanesulfinamide enables the rapid and general asymmetric synthesis of 2-substituted pyrrolidines. This three-step process utilizes commercially available starting materials and provides access to diverse pyrrolidine derivatives .
- Scope : Researchers have explored tert-butanesulfinamide in various contexts beyond the mentioned applications. Recent literature (2010–2020) covers novel reports, emphasizing the compound’s versatility and potential in diverse chemical transformations .
- Efficiency : tert-Butanesulfinamide can be prepared using catalytic enantioselective methods from the inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation with aldehydes and ketones yields tert-butanesulfinyl imines with high uniformity .
Asymmetric Synthesis via Sulfinimines
Pharmaceutical Building Blocks
Cetirizine Synthesis
Pyrrolidine Synthesis
Structural Diversity Exploration
Green Synthesis from Waste By-Products
properties
IUPAC Name |
tert-butyl N-[2-(2-ethoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12-9-7-6-8-11(12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODZPQZYVBPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.